2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2090788-92-2
VCID: VC3195131
InChI: InChI=1S/C5H9N3O3S2/c6-5-7-3-4(12-5)13(10,11)8-1-2-9/h3,8-9H,1-2H2,(H2,6,7)
SMILES: C1=C(SC(=N1)N)S(=O)(=O)NCCO
Molecular Formula: C5H9N3O3S2
Molecular Weight: 223.3 g/mol

2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide

CAS No.: 2090788-92-2

Cat. No.: VC3195131

Molecular Formula: C5H9N3O3S2

Molecular Weight: 223.3 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide - 2090788-92-2

Specification

CAS No. 2090788-92-2
Molecular Formula C5H9N3O3S2
Molecular Weight 223.3 g/mol
IUPAC Name 2-amino-N-(2-hydroxyethyl)-1,3-thiazole-5-sulfonamide
Standard InChI InChI=1S/C5H9N3O3S2/c6-5-7-3-4(12-5)13(10,11)8-1-2-9/h3,8-9H,1-2H2,(H2,6,7)
Standard InChI Key NOPKRYRVDBXNDM-UHFFFAOYSA-N
SMILES C1=C(SC(=N1)N)S(=O)(=O)NCCO
Canonical SMILES C1=C(SC(=N1)N)S(=O)(=O)NCCO

Introduction

Chemical Identity and Structural Characteristics

2-Amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide is characterized by its unique molecular structure combining several functional groups with pharmacological significance. The compound features a 2-aminothiazole heterocyclic core, a sulfonamide group, and a hydroxyethyl moiety.

Basic Identifiers

The compound is identified by the following characteristics:

PropertyValue
Chemical Name2-Amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide
CAS Registry Number2090788-92-2
Molecular FormulaC₅H₉N₃O₃S₂
Molecular Weight223.27 g/mol
Mass Spectrometrym/z 224.01 [M + H]⁺

The molecular structure consists of a 2-aminothiazole ring with a sulfonamide group at the 5-position, where the sulfonamide nitrogen is bonded to a 2-hydroxyethyl chain .

Structural Features

The compound contains several key structural features that contribute to its potential biological activity:

  • A 2-aminothiazole ring, which serves as a privileged scaffold in medicinal chemistry

  • A sulfonamide group (-SO₂NH-) at the 5-position of the thiazole ring

  • A 2-hydroxyethyl substituent on the sulfonamide nitrogen

  • Multiple hydrogen bond donors and acceptors

These structural elements create a molecule with diverse potential for intermolecular interactions, particularly with biological targets such as enzymes and receptors .

Related Compounds and Structural Analogs

Several structural analogs of 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide have been documented in the literature, differing primarily in their substituents on the sulfonamide nitrogen or the thiazole ring.

Structural Analogs

CompoundMolecular FormulaMolecular WeightDistinction
2-Amino-N-methylthiazole-5-sulfonamideC₄H₇N₃O₂S₂193.3 g/molMethyl instead of hydroxyethyl group
2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamideC₆H₁₁N₃O₃S₂237.3 g/molHydroxypropyl instead of hydroxyethyl group
N-(2-Hydroxyethyl)-4-methyl-2-(methylamino)thiazole-5-sulfonamideC₇H₁₃N₃O₃S₂251.33 g/molAdditional methyl groups on thiazole and amine

These structural relationships provide insights into potential synthetic pathways and structure-activity relationships relevant to 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide .

Physicochemical Properties

Understanding the physicochemical properties of 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide is crucial for evaluating its potential applications and behavior in biological systems.

Calculated Properties

Based on its structure and data from related compounds, the following properties can be estimated:

PropertyValueMethod
Molecular Weight223.27 g/molCalculated from molecular formula
Log PApproximately -0.5 to 0.5Estimated based on related structures
Hydrogen Bond Donors3 (NH₂, NH, OH)Structural analysis
Hydrogen Bond Acceptors6 (N, N, N, O, O, O)Structural analysis
Rotatable Bonds4Structural analysis
Topological Polar Surface AreaApproximately 115-125 ŲEstimated based on functional groups

These properties suggest moderate water solubility and potential ability to penetrate biological membranes, characteristics that are favorable for drug-like compounds .

Research Status and Applications

Current research on 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide appears limited, but its availability as a commercial research chemical suggests interest in its properties and potential applications.

Research Context

Related thiazolylsulfonamides have been investigated in several contexts:

  • As potential carbonic anhydrase inhibitors with applications in treating glaucoma and other conditions

  • In the development of anticancer agents targeting specific cellular pathways

  • As structural components in the design of novel therapeutic agents

The structural similarities between 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide and compounds being investigated for these applications suggest similar potential research directions .

Future Research Directions

Several promising avenues for future research on 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide can be identified:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable insights into the relationship between structural features and biological activity. Potential modifications include:

  • Variation of the substituent on the sulfonamide nitrogen

  • Introduction of substituents at the 4-position of the thiazole ring

  • Modification of the 2-amino group to other nitrogen-containing functionalities

Such studies could identify optimized derivatives with enhanced biological activities or improved pharmacokinetic properties .

Biological Evaluation

Comprehensive screening of 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide against various biological targets would provide valuable insights into its potential therapeutic applications. Based on related compounds, the following evaluations would be particularly informative:

  • Inhibition assays against carbonic anhydrase isoforms

  • Cytotoxicity screening against cancer cell lines

  • Evaluation of antimicrobial activity

  • Assessment of antioxidant properties

These investigations would help position the compound within the broader landscape of bioactive thiazolylsulfonamides .

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